molecular formula C20H20F3N3O3S B2428069 2-[(1-{[4-(Trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2379976-98-2

2-[(1-{[4-(Trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2428069
CAS No.: 2379976-98-2
M. Wt: 439.45
InChI Key: NRYSQGYQYRAOMG-UHFFFAOYSA-N
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Description

2-[(1-{[4-(Trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound featuring a trifluoromethyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[4-(Trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the coupling of the pyridine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[4-(Trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(1-{[4-(Trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{[4-(Trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{[4-(Trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is unique due to its combination of a piperidine ring, a pyridine ring, and a trifluoromethyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c21-20(22,23)18-5-3-15(4-6-18)14-30(27,28)26-9-1-2-17(12-26)13-29-19-10-16(11-24)7-8-25-19/h3-8,10,17H,1-2,9,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYSQGYQYRAOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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